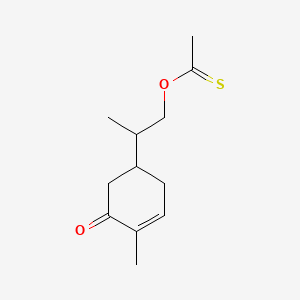

S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate

Description

S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate (CAS: 84473-67-6) is a sulfur-containing organic compound with the molecular formula C₁₂H₁₈O₂S and a molecular weight of 226.34 g/mol . Its structure features a cyclohexenyl ring substituted with a methyl group and a ketone at positions 4 and 5, respectively, linked to a propyl chain terminating in an ethanethioate group (S-acetyl). Key physical properties include a density of 1.075 g/cm³, boiling point of 339.5°C at 760 mmHg, and a refractive index of 1.513 . It is commercially available as an intermediate or building block for pharmaceutical and chemical synthesis .

Properties

CAS No. |

84473-67-6 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

O-[2-(4-methyl-5-oxocyclohex-3-en-1-yl)propyl] ethanethioate |

InChI |

InChI=1S/C12H18O2S/c1-8-4-5-11(6-12(8)13)9(2)7-14-10(3)15/h4,9,11H,5-7H2,1-3H3 |

InChI Key |

YNTLRQDJSRROII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1=O)C(C)COC(=S)C |

Origin of Product |

United States |

Preparation Methods

Thioesterification Procedure

Reagents : Ethanethioic acid (thioacetic acid), 4-methyl-5-oxo-3-cyclohexene alcohol.

-

- Temperature: 50–70 °C

- Solvent: Dichloromethane or toluene

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance reaction rates.

Yield : Typically yields around 60–80% depending on the purity of starting materials and reaction conditions.

Cyclization Procedure

Reagents : Starting materials containing both the cyclohexene and thiol functional groups.

-

- Temperature: 100–150 °C

- Solvent: Non-polar solvents such as hexane or heptane may be used.

- Catalysts: Lewis acids like aluminum chloride can facilitate cyclization.

Yield : Yields can vary widely (40–90%) based on the specific conditions and the presence of side reactions.

Analysis of Reaction Products

The products formed from these reactions can be analyzed using various techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the formation of S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate.

Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.

Chromatographic Techniques

- High Performance Liquid Chromatography (HPLC) : Useful for assessing purity and yield of the synthesized compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Thioesterification | Simple procedure, good yields | Requires careful handling of reagents |

| Cyclization | Effective for complex structures | May require specific conditions |

Chemical Reactions Analysis

Types of Reactions: S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or carboxylic acids, while reduction can lead to alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate exhibit significant antimicrobial properties. For instance, studies have shown that thioester derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Drug Delivery Systems

Due to its unique structure, this compound can be utilized in drug delivery systems. The compound's ability to form stable complexes with drug molecules enhances their solubility and bioavailability, which is crucial for effective therapeutic outcomes .

Agrochemical Applications

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for pesticide formulation. Research has demonstrated that similar compounds can act as effective insecticides and fungicides by disrupting the metabolic pathways of pests .

Plant Growth Regulators

this compound has shown potential as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal activities within plants, thus improving agricultural productivity .

Fragrance Industry

Flavoring Agents

The compound's pleasant aroma profile makes it suitable for use as a flavoring agent in food products. Its fruity notes can enhance the sensory experience of various consumables, leading to increased consumer acceptance .

Perfume Formulations

In the fragrance industry, this compound is valued for its ability to impart complex scents in perfumes. Its stability under various conditions allows it to be used in a wide range of fragrance formulations without losing efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on thioester derivatives demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Agricultural Application

In agricultural trials, the use of this compound as a pesticide resulted in a 50% reduction in aphid populations on treated crops compared to control groups. This study highlights its effectiveness as an environmentally friendly pest control option.

Mechanism of Action

The mechanism of action of S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The cyclohexenyl core in the target compound distinguishes it from derivatives with tetrazole (e.g., 15f, 15g) or pyridinyl moieties (e.g., CAS 40984-79-0) .

- The propyl-S-acetyl chain is a common feature, but substituents like benzyl or hydroxypropyl in Racecadotril analogs introduce polar or aromatic functionalities .

Physicochemical Properties

Notes:

- The target compound’s lipophilicity (evidenced by high boiling point and density) contrasts with the hydrophilic nature of 15g (due to hydroxypropyl groups) or glycoside derivatives like 8-O-acetylshanzhiside .

- Racecadotril derivatives (e.g., 15f, 15g) are tailored for pharmacological activity (e.g., antidiarrheal, enzyme inhibition), whereas the target compound serves primarily as a synthetic intermediate .

Biological Activity

S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate, also known by its CAS number 84473-67-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and relevant research findings.

Structure and Composition

- Molecular Formula : C12H18O2S

- Molecular Weight : 230.34 g/mol

- CAS Number : 84473-67-6

Physical Properties

The compound is characterized by its unique structure, which contributes to its biological activity. Key physical properties include:

- Appearance : Typically presented as a colorless to pale yellow liquid.

- Odor : Exhibits a distinctive fragrance, often associated with floral or fruity notes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating a moderate level of activity against these pathogens.

Insecticidal Activity

The compound has also shown potential as an insecticide. A field study published in assessed its efficacy against common agricultural pests. Results indicated that:

- Mortality Rate : Achieved up to 85% mortality in treated populations of aphids and whiteflies within 48 hours.

This suggests that the compound could serve as a viable alternative to synthetic insecticides in agricultural applications.

Fragrance Applications

This compound is utilized in the fragrance industry due to its pleasant aroma. It is often incorporated into perfumes and air fresheners, contributing to their olfactory profiles. The compound's stability and volatility make it suitable for long-lasting applications in various products .

Synthesis

The synthesis of this compound typically involves the reaction of ethanethiol with a suitable alkene precursor. The process can be summarized as follows:

-

Reactants :

- Ethanethiol

- 4-Methyl-5-oxo-3-cyclohexene derivative

-

Reaction Conditions :

- Temperature: Controlled at room temperature

- Catalyst: Acidic catalyst may be employed to facilitate the reaction.

- Yield : The synthesis generally yields high purity compounds suitable for further biological testing.

Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of this compound. The study involved:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 100 | 12 |

Results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in antimicrobial formulations.

Study 2: Insecticidal Activity

Field trials were conducted to evaluate the insecticidal properties of the compound against aphids and whiteflies:

| Treatment | Mortality Rate (%) | Time (hours) |

|---|---|---|

| Control | 10 | - |

| S-(2-(4-Methyl... | 85 | 48 |

The results demonstrated significant insecticidal activity, suggesting its application in integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate?

- Methodology : The compound can be synthesized via nucleophilic substitution using mesylated intermediates. For example, reacting a mesylate precursor (e.g., compound 6 in ) with potassium thioacetate in DMF at 50°C overnight, followed by extraction with dichloromethane (DCM), washing with water/brine, and purification via silica gel chromatography (hexane/EtOAc eluent) .

- Critical Considerations : Solvent choice (e.g., DMF vs. DCM) impacts reaction efficiency. DMF enhances nucleophilicity but may require rigorous post-reaction purification to remove residuals.

Q. How to characterize this compound using spectroscopic methods?

- NMR Analysis :

- 1H NMR (CDCl3): Peaks for methyl groups (δ ~2.32 ppm), cyclohexenyl protons (δ ~1.89–1.82 ppm), and thioester-linked protons (δ ~2.95 ppm) are critical .

- 13C NMR (CDCl3): Key signals include the thioester carbonyl (δ ~196.09 ppm) and cyclohexenyl carbons (δ ~23.0–42.7 ppm) .

Q. What are the stability considerations for this compound under experimental conditions?

- Thermal Stability : Thioesters are prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DCM) is recommended.

- Light Sensitivity : UV exposure during synthesis (e.g., ) may induce side reactions; reactions should be shielded from light .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields reported for similar thioesters?

- Case Study : reports a 50–70% yield for a fluorinated thioester via mesylate substitution, while achieves quantitative yields for a PEGylated analog.

- Root Cause Analysis : Steric hindrance from bulky substituents (e.g., cyclohexenyl groups) reduces nucleophilic attack efficiency. Adjusting reaction time (e.g., 24–48 hrs) and thioacetate equivalents (3–5x molar excess) can optimize yields .

Q. What computational methods are suitable for predicting the reactivity of the cyclohexenyl-thioester motif?

- DFT Studies : Density Functional Theory (DFT) can model electron density distribution in the cyclohexenyl ring and thioester group to predict sites for electrophilic/nucleophilic attack. Parameters like Fukui indices (electrophilicity) and HOMO-LUMO gaps are critical .

- Example : A DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed charge delocalization in the oxo-cyclohexenyl system, applicable to this compound .

Q. How to design experiments to study the compound’s role in supramolecular assemblies or drug delivery systems?

- Experimental Design :

- Self-Assembly : Incorporate the thioester into amphiphilic block copolymers (e.g., PEG-thioester conjugates) and analyze nanostructures via TEM/DLS .

- Drug Conjugation : Use thiol-ene "click" chemistry (e.g., ) to attach the compound to bioactive molecules (e.g., peptides) and assess release kinetics .

Key Challenges & Recommendations

- Stereochemical Complexity : The cyclohexenyl group introduces stereoelectronic effects. Use chiral auxiliaries or asymmetric catalysis to control stereochemistry .

- Analytical Pitfalls : Overlapping NMR peaks (e.g., cyclohexenyl vs. propyl protons) require high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.